![molecular formula C17H24N4O3 B5543584 2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives, including compounds similar to the one , typically involves multi-step chemical reactions. For instance, Caroon et al. (1981) describe the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the target compound, for their potential as antihypertensive agents (Caroon et al., 1981). These syntheses often involve key steps such as Michael addition reactions, cyclization processes, and modifications at specific positions of the spirocyclic framework to introduce various substituents, demonstrating the complexity and versatility of synthetic strategies employed in the creation of these molecules.
Scientific Research Applications
Antihypertensive Activity
Research by Caroon et al. (1981) on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the specified compound, demonstrated their potential as antihypertensive agents. The study found that certain substitutions on the compound could influence its activity as an alpha-adrenergic blocker, showing promise for the treatment of high blood pressure without significant orthostatic hypotension effects (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonism
Smith et al. (1995) synthesized a series of spiropiperidines, including compounds structurally similar to the query compound, demonstrating potent and selective non-peptide tachykinin NK2 receptor antagonism. These findings highlight their potential in treating respiratory conditions like bronchoconstriction (Smith et al., 1995).
Synthesis of Trifluoromethyl Heterocycles
Honey et al. (2012) described the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile precursor for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines. This research demonstrates the compound's role in the innovative synthesis of trifluoromethylated pharmaceuticals (Honey et al., 2012).
Development of Antibacterial and Antifungal Agents
Thanusu et al. (2011) explored the synthesis of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, showing these derivatives exhibit significant antimicrobial activity against a range of clinically isolated pathogens. This research indicates the potential of such compounds in developing new antibacterial and antifungal therapies (Thanusu et al., 2011).
properties
IUPAC Name |
2-ethyl-8-[3-(6-oxo-1H-pyridazin-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-2-20-12-17(11-16(20)24)7-9-21(10-8-17)15(23)6-4-13-3-5-14(22)19-18-13/h3,5H,2,4,6-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWYVSFRAFSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.